molecular formula C11H19N3O B2410546 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide CAS No. 1280921-08-5

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide

Cat. No.: B2410546
CAS No.: 1280921-08-5
M. Wt: 209.293
InChI Key: SULDOTWPEGTMHA-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide typically involves the formation of the imidazole ring followed by the attachment of the propanamide moiety. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the condensation of N-methylimidazole with suitable alkylating agents .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using catalysts such as anhydrous aluminum chloride. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-12-5-7-14(9)8-6-13-10(15)11(2,3)4/h5,7H,6,8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULDOTWPEGTMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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